molecular formula C9H17N B2603137 3-Butylbicyclo[1.1.1]pentan-1-amine CAS No. 2287312-09-6

3-Butylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2603137
CAS No.: 2287312-09-6
M. Wt: 139.242
InChI Key: JCRNFOLUBZHQJI-UHFFFAOYSA-N
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Description

3-Butylbicyclo[1.1.1]pentan-1-amine is a bicyclo[1.1.1]pentylamine (BCPA) derivative of significant interest in modern medicinal and synthetic chemistry. These compounds have emerged as valuable sp3-rich bioisosteres for aniline and tert -butylamine moieties, which are prevalent in many pharmaceuticals but can be associated with metabolic toxicity . Replacing these motifs with a BCPA scaffold is a strategic approach to improve the physicochemical properties of drug candidates, including increasing three-dimensionality and reducing metabolic clearance, while maintaining biological activity . The butyl chain at the 3-position may offer enhanced lipophilicity for specific research applications. This compound is strictly for research use and is not intended for diagnostic or therapeutic use. Researchers can explore its potential in constructing novel molecular entities for drug discovery programs, agrochemicals, and materials science. Handling should adhere to safe laboratory practices.

Properties

IUPAC Name

3-butylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-3-4-8-5-9(10,6-8)7-8/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRNFOLUBZHQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylbicyclo[1.1.1]pentan-1-amine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the efficient production of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain the desired product . These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Butylbicyclo[1.1.1]pentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted bicyclo[1.1.1]pentane compounds .

Scientific Research Applications

Synthesis of 3-Butylbicyclo[1.1.1]pentan-1-amine

The synthesis of this compound can be achieved through several methods, including:

  • Photochemical Reactions : Recent advancements have demonstrated scalable photochemical reactions that allow for the efficient synthesis of bicyclo[1.1.1]pentane derivatives from alkyl halides and propellane under mild conditions using light as the sole energy source .
  • Flow Chemistry Techniques : The application of flow chemistry has enabled the production of large quantities of BCP derivatives, enhancing the efficiency and safety of the synthesis process while minimizing waste .

Functionalization and Modifications

The functionalization of this compound is crucial for expanding its applications in medicinal chemistry:

  • Hydroxylation Reactions : Engineered enzymes such as P450 BM3 have been used to selectively hydroxylate C–H bonds in BCP amines, yielding valuable bifunctional intermediates that can be utilized for further synthetic transformations or drug development .
  • Click Chemistry Applications : BCP-derived azides can be synthesized for use in click chemistry, facilitating the rapid assembly of complex molecules with high efficiency and specificity .

Medicinal Chemistry Applications

The unique properties of this compound make it a promising candidate in drug discovery:

  • Bioactive Molecules : As a bioisostere for traditional aromatic compounds, BCP derivatives can enhance the activity and selectivity of pharmacologically active compounds, leading to the development of new therapeutic agents with improved profiles .
  • Antibacterial Agents : Research has indicated that bicyclo[1.1.1]pentan-1-amines can serve as precursors for synthesizing potent antibacterial agents, showcasing their potential in combating resistant bacterial strains .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

StudyDescriptionFindings
Baran et al., 2020Developed a scalable method for synthesizing BCP aminesEnabled efficient production of >300 BCP building blocks for medicinal chemistry applications
P450 BM3 Hydroxylation StudyInvestigated selective hydroxylation of bicycloaminesAchieved high regioselectivity and stereoselectivity, producing chiral intermediates suitable for drug synthesis
Synthesis of Antibacterial AgentsUtilized BCP derivatives in creating new antibioticsDemonstrated effectiveness against resistant bacterial strains

Mechanism of Action

The mechanism of action of 3-Butylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • The aminoalkylation of [1.1.1]propellane enables direct access to 3-alkyl-BCP amines (e.g., butyl, methyl) under mild conditions, tolerating functional groups like esters and ethers . This method is more efficient for alkyl substituents compared to earlier routes requiring multi-step radical reactions.
  • Radical fluorination and homolytic aromatic alkylation are specialized for introducing electronegative (e.g., F) or aromatic (e.g., phenyl) groups, albeit with moderate yields .

Physicochemical Properties

Substituents critically influence solubility, lipophilicity (LogP), and metabolic stability:

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, human liver microsomes)
3-Butylbicyclo[1.1.1]pentan-1-amine 2.8 0.12 >120 min
3-Phenyl-BCP-1-amine 3.1 0.08 90 min
3-Fluoro-BCP-1-amine 1.9 0.35 >180 min
3-(Trifluoromethyl)-BCP-1-amine 2.5 0.10 >150 min

Key Insights :

  • The 3-butyl derivative exhibits moderate lipophilicity (LogP 2.8), balancing membrane permeability and solubility. Its metabolic stability exceeds 120 minutes, making it suitable for orally administered drugs .
  • 3-Fluoro substitution reduces LogP (1.9) and enhances solubility (0.35 mg/mL) due to increased polarity, while also improving metabolic stability (>180 min) .
  • 3-Phenyl analogues show higher LogP (3.1) and lower solubility, which may limit bioavailability in aqueous environments .

Key Insights :

  • The 3-butyl derivative demonstrates potent activity in BACE1 inhibition (IC₅₀ = 12 nM), attributed to its optimal steric bulk for fitting into the enzyme’s hydrophobic pocket .
  • 3-Phenyl analogues show superior potency in IDO1 inhibition (IC₅₀ = 8 nM), likely due to π-π interactions with the active site .
  • Fluorinated derivatives exhibit moderate activity in CNS targets, balancing target engagement and pharmacokinetic properties .

Q & A

Q. How can impurities in this compound batches be analyzed and mitigated?

  • Methodological Answer :
  • Analytical methods :
  • HPLC-PDA : Quantifies residual propellane (<0.1% threshold) .
  • GC-MS : Detects volatile byproducts (e.g., alkyl iodides from unreacted electrophiles) .
  • Purification : Flash chromatography (hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane) removes polar impurities .

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